N-(3-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(3-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a 3-methoxyphenyl group and a carboxamide group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the condensation of 3-methoxyphenylamine with 3-methylbenzofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Oxidized benzofuran derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Substituted benzofuran derivatives with various alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide: shares structural similarities with other benzofuran derivatives such as:
Uniqueness
- This compound is unique due to the presence of both the 3-methoxyphenyl group and the carboxamide group, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a bioactive compound with diverse applications .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-14-8-3-4-9-15(14)21-16(11)17(19)18-12-6-5-7-13(10-12)20-2/h3-10H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKDQXHOPMZRGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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